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molecular formula C6H5O3PZn B1610998 zinc;dioxido-oxo-phenyl-λ5-phosphane CAS No. 34335-10-9

zinc;dioxido-oxo-phenyl-λ5-phosphane

Cat. No. B1610998
M. Wt: 221.5 g/mol
InChI Key: VYXPIEPOZNGSJX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035100B2

Procedure details

A slurry in methanol-water of zinc oxide was prepared by charging a 300 mL reaction flask equipped with a stirrer with 10.0 g (123 mmol) of zinc oxide (JIS grade 2, available from HakusuiTech Ltd.) and 90.0 g of 50% by mass methanol-water. A solution of 1.9 g (12 mmol) of phenylphosphonic acid (Nissan Chemical Industries, Ltd.) dissolved in 11.0 g of 50% by mass methanol-water was gradually added dropwise at room temperature (about 25° C.) to this slurry with stirring, thereby effecting a reaction for one hour. The slurry was then filtered and the wet cake was thoroughly rinsed with methanol. The wet cake was subsequently dried at 120° C. for at least 12 hours, yielding a white powder of zinc phenylphosphonate-containing zinc oxide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[C:3]1([P:9](=[O:12])([OH:11])[OH:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CO.O>[C:3]1([P:9](=[O:10])([O-:12])[O-:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Zn+2:2] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[O-2].[Zn+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 300 mL reaction flask
ADDITION
Type
ADDITION
Details
was gradually added dropwise at room temperature (about 25° C.) to this slurry
CUSTOM
Type
CUSTOM
Details
a reaction for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
WASH
Type
WASH
Details
the wet cake was thoroughly rinsed with methanol
CUSTOM
Type
CUSTOM
Details
The wet cake was subsequently dried at 120° C. for at least 12 hours

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P([O-])([O-])=O.[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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